N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide
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Description
“N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide” is a complex organic compound. It is related to the Sigma receptor (SR) subtypes 1 (Sig-1R) and 2 (Sig-2R), which are known to be present primarily in the central nervous system and the peripheral tissues .
Synthesis Analysis
The synthesis of this compound or its analogs involves a series of reactions. For instance, Tu et al. synthesized a series of 18F-labeled benzamide analogs . Another example is the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with alcohol in o-xylene .Future Directions
The Sigma-2 receptor (Sig-2R), which this compound is related to, has been suggested to be a biomarker for tumor cell proliferation and could be targeted for the development of different anti-cancer drugs or imaging agents for tumors that overexpress Sig-2R . This suggests potential future directions in cancer research and treatment.
Properties
IUPAC Name |
N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-17(21)19-8-5-6-18(22)20-9-7-13-10-15(23-2)16(24-3)11-14(13)12-20/h4,10-11H,1,5-9,12H2,2-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSPPKSNKFWUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCCNC(=O)C=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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